REACTION_CXSMILES
|
[Br:1][C:2]1C=CC(C(O)=O)=C[N:3]=1.F[C:12]1[CH:18]=[CH:17][C:15]([NH2:16])=C[CH:13]=1.CC[O:21]C1N(C(OCC)=O)C2C(=CC=CC=2)C=C1>CN(C=O)C>[Br:1][C:2]1[N:3]=[CH:13][CH:12]=[CH:18][C:17]=1[C:15]([NH2:16])=[O:21]
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Name
|
|
Quantity
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5.28 g
|
Type
|
reactant
|
Smiles
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BrC1=NC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
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FC1=CC=C(N)C=C1
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Name
|
|
Quantity
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30 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CCOC1C=CC2=CC=CC=C2N1C(=O)OCC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The solvent was removed by rotary evaporation
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Type
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DISSOLUTION
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Details
|
the crude material was dissolved in hot EtOAc (50 mL)
|
Type
|
TEMPERATURE
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Details
|
Upon cooling
|
Type
|
CUSTOM
|
Details
|
the product crystallized from the solution
|
Type
|
FILTRATION
|
Details
|
The product was filtered
|
Type
|
WASH
|
Details
|
washed with cold EtOAc
|
Type
|
CUSTOM
|
Details
|
to yield 3.29 g (43%) as a white solid
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |